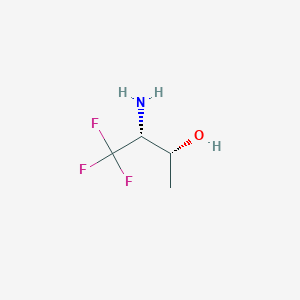

(2R,3R)-3-Amino-4,4,4-trifluorobutan-2-ol

Description

Properties

IUPAC Name |

(2R,3R)-3-amino-4,4,4-trifluorobutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO/c1-2(9)3(8)4(5,6)7/h2-3,9H,8H2,1H3/t2-,3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAINWOGXJHYRLE-PWNYCUMCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(F)(F)F)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C(F)(F)F)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2162986-83-4 | |

| Record name | rac-(2R,3R)-3-amino-4,4,4-trifluorobutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stereochemical Considerations and Retrosynthetic Analysis

The target molecule contains two adjacent chiral centers (C2 and C3) in the (2R,3R) configuration. Retrosynthetically, disconnection at the C2–C3 bond reveals two potential precursors:

- A β-amino alcohol scaffold with pre-installed stereochemistry.

- A trifluoromethylated olefin capable of undergoing stereoselective functionalization.

The trifluoromethyl group introduces steric and electronic effects that necessitate careful selection of protecting groups and reaction conditions to prevent racemization.

Sharpless Asymmetric Dihydroxylation (AD)-Based Synthesis

Substrate Preparation and Ligand Selection

The synthesis begins with ethyl 4,4,4-trifluoro-crotonate (4 ), which is reduced to the allylic alcohol using lithium aluminum hydride (LiAlH₄) in the presence of AlCl₃. Protection of the hydroxyl group with a benzoyl (Bz) moiety yields trans-alkene 2 , a critical substrate for Sharpless AD.

The choice of chiral ligands dictates stereochemical outcomes:

Cyclic Sulfate Formation and Azide Displacement

Diol 5a undergoes cyclic sulfate formation via treatment with SOCl₂ and RuCl₃/NaIO₄, followed by ring-opening with NaN₃ to install the azide group. Subsequent hydrogenation and Fmoc protection yield intermediate 11a , which is oxidized to the final amino alcohol.

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclic sulfate formation | SOCl₂, Et₃N, RuCl₃/NaIO₄ | 80 |

| Azide displacement | NaN₃, H₂O/THF | 98 |

| Hydrogenation | H₂, Pd/C, MeOH | 89 |

Vince Lactam-Derived Synthesis

Trifluoromethylation of Bicyclic Intermediates

Starting from Vince lactam (18b ), ketone 19b is treated with 2-PySO₂CF₂H and BuOK to introduce the difluoromethylene group. Deprotection and Boc protection yield 20b , which undergoes selective hydrogenation and acid-mediated ring-opening to generate the target compound.

Mechanistic Insights

The trifluoromethyl group’s electron-withdrawing nature accelerates elimination steps, necessitating low-temperature conditions (-78°C) to suppress side reactions. Computational studies indicate that the (2R,3R) configuration minimizes steric clashes between the -CF₃ group and the amino alcohol backbone.

Racemization Mitigation Strategies

Solid-Phase Peptide Synthesis (SPPS) Compatibility

During coupling reactions, racemization at C3 is minimized using:

Analytical Characterization

X-Ray Crystallography

Single-crystal X-ray analysis of intermediates 13a and 13b confirms absolute configurations. Key bond angles and distances:

| Parameter | (2S,3S)-13a | (2R,3R)-13b |

|---|---|---|

| C2–O (Å) | 1.423 | 1.419 |

| C3–N (Å) | 1.467 | 1.462 |

| Dihedral angle (°) | 62.3 | 63.1 |

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 4.21 (dd, J = 6.2 Hz, 1H, C2-H), 3.89 (m, 1H, C3-H), 1.45 (s, 9H, t-Bu).

- ¹⁹F NMR (376 MHz, CDCl₃): δ -72.5 (s, CF₃).

Applications in Medicinal Chemistry

The (2R,3R) configuration enhances binding affinity to pyridoxal 5′-phosphate (PLP)-dependent enzymes, making it a valuable intermediate for OAT inhibitors.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-Amino-4,4,4-trifluorobutan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form different amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a trifluoromethyl ketone, while reduction of the amino group can produce various substituted amines.

Scientific Research Applications

(2R,3R)-3-Amino-4,4,4-trifluorobutan-2-ol has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which (2R,3R)-3-Amino-4,4,4-trifluorobutan-2-ol exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or membranes. The amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and stability.

Comparison with Similar Compounds

Key Structural and Functional Differences

The most relevant structural analog is 2-amino-4,4,4-trifluoro-2-methylbutan-1-ol (CID 84071980) . Below is a detailed comparison:

| Property | (2R,3R)-3-Amino-4,4,4-trifluorobutan-2-ol | 2-Amino-4,4,4-trifluoro-2-methylbutan-1-ol |

|---|---|---|

| Molecular Formula | C₄H₈F₃NO | C₅H₁₀F₃NO |

| Molecular Weight | 157.11 g/mol | 169.13 g/mol |

| Backbone Structure | Linear butanol derivative | Branched (methyl group at C2) |

| Amino Group Position | C3 | C2 |

| Alcohol Position | C2 (secondary alcohol) | C1 (primary alcohol) |

| Stereochemistry | (2R,3R) configuration | Not explicitly reported (likely achiral) |

| SMILES | CC@HC@HCF₃ | CC(CC(F)(F)F)(CO)N |

Impact of Structural Variations

Branching may lower melting points due to disrupted crystal packing .

Functional Group Positioning: The primary alcohol (C1) in CID 84071980 is less sterically hindered than the secondary alcohol (C2) in the target compound, affecting hydrogen-bonding capacity and solubility. The amino group at C2 (vs. C3) alters the molecule’s basicity and interaction with chiral receptors or enzymes.

Fluorination Effects :

- Both compounds feature a -CF₃ group, enhancing electronegativity and resistance to oxidative metabolism. However, the target compound’s -CF₃ at C4 may influence dipole moments differently than analogs with fluorinated aromatic systems (e.g., 3-Fluoro-4-methylbenzoyl chloride in ) .

Biological Activity

(2R,3R)-3-Amino-4,4,4-trifluorobutan-2-ol is a compound that has garnered attention for its unique biological activities and potential applications in various scientific fields. This article delves into its biological activity, synthesis methods, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a trifluoromethyl group that enhances its lipophilicity, allowing it to interact effectively with hydrophobic regions of proteins or membranes. The presence of both amino and hydroxyl functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Hydrophobic Interactions : The trifluoromethyl group increases lipophilicity, facilitating interactions with membrane proteins.

- Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their stability and activity.

1. Enzyme Inhibition and Protein Interactions

Research indicates that this compound plays a role in enzyme inhibition and protein interactions. It has been investigated for its potential to modulate the activity of various enzymes involved in metabolic pathways.

2. Therapeutic Potential

The compound has been explored for its therapeutic applications in treating autoimmune diseases such as systemic lupus erythematosus. In preclinical studies using mouse models, it demonstrated the ability to modulate immune responses by affecting cytokine production .

3. Neuropharmacology

Studies have shown that this compound may also act as a positive allosteric modulator of NMDA receptors. It has been reported to enhance glutamate potency and response at these receptors, which are critical in synaptic plasticity and memory formation .

Case Studies

- Lupus Treatment : In a study involving NZBWF1/J mice models of lupus, this compound was administered at varying doses (33 mg/kg to 300 mg/kg). The treatment led to significant reductions in anti-dsDNA antibody titers compared to control groups .

- NMDA Receptor Modulation : In vitro experiments demonstrated that the compound increased the response to agonists at GluN2C/D-containing NMDA receptors by up to fourfold. This suggests potential applications in neurodegenerative diseases where NMDA receptor modulation is beneficial .

Synthesis Methods

The synthesis of this compound typically involves chiral starting materials to ensure the correct stereochemistry. Common methods include:

- Reduction : Chiral reducing agents are used for synthesizing the compound from ketone or aldehyde precursors under controlled conditions.

- Continuous Flow Processes : Industrial production may utilize continuous flow methods to enhance efficiency and yield.

Summary Table of Biological Activities

| Activity Type | Description | Research Findings |

|---|---|---|

| Enzyme Inhibition | Modulates enzyme activity in metabolic pathways | Significant inhibition observed |

| Autoimmune Disease Treatment | Potential therapy for systemic lupus erythematosus | Reduced anti-dsDNA titers in mouse models |

| NMDA Receptor Modulation | Enhances glutamate response at specific receptor types | Increased potency observed in vitro |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.